molecular formula C14H18N2O2S2 B8718625 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-propylacetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-propylacetamide

Cat. No. B8718625
M. Wt: 310.4 g/mol
InChI Key: SRLHAUFEKHKNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-propylacetamide is a useful research compound. Its molecular formula is C14H18N2O2S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-propylacetamide

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C14H18N2O2S2/c1-3-7-15-13(17)9-19-14-16-11-6-5-10(18-4-2)8-12(11)20-14/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)

InChI Key

SRLHAUFEKHKNNW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)OCC

solubility

7.2 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 24 (110.3 mg, 0.41 mmol) and n-propylamine (50.5 mg, 0.50 mmol) in CHCl3 (2.0 ml), HOBt (190 mg, 1.41 mmol) and EDC (120 mg, 0.63 mmol) were added at room temperature. After stirring for 20 hours, the reaction mixture was diluted with EtOAc, washed with saturated NaHCO3 solution and brine, dried (MgSO4), and concentrated in vacuo. The residue was purified by HPLC (gradient from 20%, acetonitrile 80% in DDW to 100% acetonitrile, in 15 minutes) to give 33 (57.9 mg, 36% yield) as a brown amorphous solid, range of m.p. temperature was too large for a clear determination. 1H NMR (DMSO-d6): δ 0.97 (t, 3H, J=6.8), δ 1.27 (t, 3H, J=7.1), δ 1.53 (m, 2H, J=6.8, 3.5), δ 3.54 (d, 2H, J=3.7), δ 4.01 (s, 2H), δ 4.19 (q, 2H, J=7.3), δ 6.23 (amide broad peak), δ 6.97 (dd, 1H, J=10.8, J=3.7), 7.33 (d, 2H, J=8.8). 13C NMR (DMSO-d6): δ 12.8, 13.76, 20.6, 39.56, 40.78, 65.1, 101.79, 114.78, 123.6, 135.79, 145.8, 154.67, 168.4, 169.95. MS: MW=310.07 g/mol, MNa+=333.18 g/mol.
Name
Quantity
110.3 mg
Type
reactant
Reaction Step One
Quantity
50.5 mg
Type
reactant
Reaction Step One
Name
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
36%

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